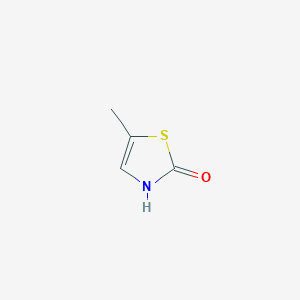

2(3H)-Thiazolone, 5-methyl-

Description

Significance of the Thiazolone Scaffold in Heterocyclic Chemistry

The thiazole (B1198619) ring and its derivatives, such as thiazolidinones and thiazolones, are recognized as "privileged scaffolds" in medicinal chemistry. ump.edu.plump.edu.pl This designation stems from their ability to bind to a wide variety of biological targets, leading to a vast range of pharmacological activities. nih.gov The thiazole framework is a key constituent in numerous FDA-approved drugs and is present in a substantial number of experimental therapeutic agents. fabad.org.tr

The significance of the thiazolone scaffold lies in its structural versatility and diverse biological potential. bohrium.com Researchers have successfully synthesized derivatives exhibiting a broad spectrum of activities, including:

Antimicrobial and Antibacterial: Thiazole-based compounds have been developed to combat antibiotic resistance by targeting various microbial pathways. acs.org

Anticancer: Many thiazolone derivatives show potent cytotoxic effects against various cancer cell lines and can act as enzyme inhibitors in pathways crucial for cell proliferation. mdpi.com

Anti-inflammatory: The scaffold is associated with anti-inflammatory properties, making it a target for designing new therapeutic agents. nih.gov

Antiviral and Anti-HIV: The versatility of the thiazole moiety has been demonstrated in its use against various viruses. bohrium.com

This wide range of biological responses has cemented the thiazolone scaffold as a cornerstone in the design of new drug-like molecules. ump.edu.plfabad.org.tr

Research Trajectory of 2(3H)-Thiazolone, 5-methyl- and Related Analogues

The research trajectory for thiazolones is characterized by the synthesis of diverse analogs to explore and enhance their chemical and biological properties. While studies focusing exclusively on 2(3H)-Thiazolone, 5-methyl- are limited, the collective research on its analogs provides a clear picture of the field's progression.

Early and ongoing research has focused on establishing synthetic routes to create libraries of thiazolone derivatives. A common strategy involves the Knoevenagel condensation, which allows for the introduction of various substituents onto the thiazolidinone core. nih.gov Another approach involves the reaction of compounds like 4-methyl-2(3H)-thiazolones with pyridinium (B92312) salts to generate novel azaarylthiazolones. nih.gov

The research has evolved to create more complex hybrid molecules. For instance, scientists have synthesized:

Thiazolone-Pyrazoline Hybrids: Combining the thiazolone core with a pyrazoline moiety has yielded compounds with significant anticancer activity. mdpi.comnih.gov

Thiazolone-Benzenesulphonamide Conjugates: These molecules have been investigated as potent inhibitors of carbonic anhydrases, which are important therapeutic targets. nih.gov

Benzothiazolones: Fusing a benzene (B151609) ring to the thiazolone core, as seen in 4-Methylbenzo[d]thiazol-2(3H)-one, creates a structure that serves as a building block for more complex molecules and has been studied for its enzyme inhibition and antimicrobial properties.

N-phenylpyrazolone-N-benzylthiazole Hybrids: Recent research has explored these complex hybrids, with one N-benzyl-4-thiazolone derivative showing particular potency against an osteosarcoma cell line. researchgate.net

This trajectory demonstrates a clear path from synthesizing simple scaffolds to designing complex, multi-functional molecules with highly specific biological activities.

Current Research Frontiers and Unexplored Avenues for 2(3H)-Thiazolone, 5-methyl-

The future of thiazolone research is aimed at harnessing the scaffold's versatility for novel applications and refining its known activities. For a foundational compound like 2(3H)-Thiazolone, 5-methyl-, several unexplored avenues exist, informed by the progress with its analogs.

Table 2: Investigated Biological Activities of Various Thiazolone Analogues

| Analog Class | Reported Biological Activity |

|---|---|

| Thiazolone-Pyrazoline Hybrids | Anticancer, Antimicrobial nih.gov |

| Benzothiazolones | Anticancer, Antimicrobial, Enzyme Inhibition |

| Thiazolone-Benzenesulphonamides | Carbonic Anhydrase Inhibition, Antibacterial nih.gov |

| 5-Pyridylthiazolones | Cardiotonic (Positive Inotropic) nih.gov |

| General Thiazolidinones | Antiviral, Anti-inflammatory, Antidiabetic ump.edu.plump.edu.pl |

| N-benzyl-4-thiazolone Hybrids | Cytotoxicity against Osteosarcoma Cells researchgate.net |

Current and future research frontiers include:

Polypharmacology: The ability of thiazolidinones to interact with multiple targets, once seen as a drawback, is now being explored as an advantage in polypharmacology—the design of single drugs that can act on multiple targets for complex diseases. ump.edu.plump.edu.pl

Targeted Enzyme Inhibition: Building on successes with enzymes like cyclin-dependent kinase 2 (CDK2) and carbonic anhydrase, future work could screen 2(3H)-Thiazolone, 5-methyl- and its simple derivatives against a wider range of enzymes implicated in disease. nih.gov

Development of Fused Heterocycles: To overcome potential issues with selectivity, one strategy is the fixation of the active thiazolone fragment into more rigid fused heterocyclic systems, such as thiopyrano[2,3-d]thiazoles. ump.edu.plump.edu.pl This is a promising avenue for creating more specific drug candidates.

Materials Science: The chemical stability and reactivity of related compounds like benzothiazolones suggest potential applications in the development of industrial products such as dyes and pigments.

Mechanistic and Kinetic Studies: A deeper quantitative analysis of the reaction kinetics and mechanisms for the synthesis and functionalization of simple thiazolones would provide a foundational understanding for optimizing the creation of more complex analogs.

In essence, while 2(3H)-Thiazolone, 5-methyl- may appear to be a simple molecule, its core structure is a critical component in a dynamic and expanding area of chemical research. Future studies on this compound and its derivatives are poised to contribute significantly to medicinal chemistry and materials science.

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-3H-1,3-thiazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NOS/c1-3-2-5-4(6)7-3/h2H,1H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICMJQBNCXFJBPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC(=O)S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90508681 | |

| Record name | 5-Methyl-1,3-thiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90508681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79307-64-5 | |

| Record name | 5-Methyl-1,3-thiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90508681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methyl-1,3-thiazol-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 3h Thiazolone, 5 Methyl and Its Derivatives

Classical and Established Synthetic Routes to the 2(3H)-Thiazolone Core

Established synthetic strategies for the 2(3H)-thiazolone core primarily rely on cyclocondensation reactions and adaptations of the renowned Hantzsch thiazole (B1198619) synthesis. These methods form the foundation of thiazolone chemistry.

Cyclocondensation Reactions in Thiazolone Synthesis

Cyclocondensation reactions are a cornerstone in the synthesis of the 2(3H)-thiazolone ring system. These reactions typically involve the formation of the heterocyclic ring through the intramolecular or intermolecular condensation of a precursor molecule, often with the elimination of a small molecule like water or hydrogen chloride.

A notable method involves the regioselective cyclocondensation of chlorocarbonylsulfenyl chloride (CCSC) with various hydrazones. clockss.org For instance, the reaction of CCSC with aryl hydrazones derived from active methylene (B1212753) compounds can lead to the formation of 1,3,4-(3H,4H)-thiadiazin-2-ones. clockss.org However, a [2+3] cyclocondensation pathway can be favored with certain substrates, leading directly to 2(3H)-thiazolone derivatives. clockss.org The reaction of specific hydrazones with CCSC can afford 3(2H)-(dimethylamino)thiazol-2-ones in good yields of around 80%. clockss.org

Another approach involves the reaction of thiosemicarbazide (B42300) derivatives with compounds containing suitable electrophilic centers. For example, thiosemicarbazone can be reacted with ethyl chloroacetate (B1199739) in the presence of anhydrous sodium acetate (B1210297) to yield 2-(2-(methylene)hydrazinyl)thiazol-4(5H)-one derivatives. mdpi.com This cyclocondensation is a key step in building the thiazolone structure from acyclic precursors. mdpi.com Similarly, the reaction of thiosemicarbazone with chloroacetic acid in glacial acetic acid can produce 2-imino-3-aminothiazolidin-4-one derivatives. chemmethod.com

The versatility of cyclocondensation is also demonstrated in the synthesis of 4-iminothiazolidin-2-ones through a [2+3] cyclocondensation, followed by thionation and aminolysis steps. pensoft.net Nitrile imines, generated in situ from hydrazonoyl halides, also serve as potent intermediates that undergo cyclocondensation reactions to form various five-membered heterocycles, including derivatives related to the thiazolone family. psu.edu

Table 1: Synthesis of 2(3H)-Thiazolone Derivatives via Cyclocondensation of Hydrazones with CCSC clockss.org

| Starting Hydrazone | Product | Yield (%) |

| Methyl [3-dimethylamino-4-methyl-2-oxo-2(3H)-thiazol-3-yl]carboxylate | Methyl [3-dimethylamino-4-methyl-2-oxo-2(3H)-thiazol-3-yl]carboxylate | 82 |

| 5-Acetyl-3-dimethylamino-4-methyl-2(3H)-thiazolone | 5-Acetyl-3-dimethylamino-4-methyl-2(3H)-thiazolone | 77 |

Hantzsch Thiazole Synthesis and its Adaptations for 2(3H)-Thiazolone Analogues

The Hantzsch thiazole synthesis is a traditional and widely used method for constructing the thiazole ring. bepls.com The classic approach involves the reaction of an α-haloketone with a thioamide, such as thiourea (B124793). bepls.commdpi.com This method has been adapted for the synthesis of various thiazole derivatives, including those that can be considered analogues or precursors to 2(3H)-thiazolones.

The synthesis is known for its efficiency and high yields in producing 2-aminothiazoles. acgpubs.org The process involves the condensation of starting materials like 3-(2-bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one with thiourea or thiosemicarbazide. mdpi.comacgpubs.org These methods can sometimes suffer from side reactions, such as the dehalogenation of the α-haloketone, which may result in lower yields for certain substituted products. acgpubs.org

Modern variations of the Hantzsch synthesis focus on greener conditions and improved efficiency. An efficient and environmentally friendly method has been developed for synthesizing new substituted Hantzsch thiazole derivatives in high yields (79%–90%). mdpi.com This one-pot, multi-component procedure reacts 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, and various substituted benzaldehydes using silica-supported tungstosilicic acid as a reusable catalyst, either with conventional heating or under ultrasonic irradiation. bepls.commdpi.com

Table 2: Examples of Hantzsch Thiazole Derivatives Synthesized via One-Pot, Multi-Component Reaction mdpi.com

| Aldehyde Substituent | Product | Yield (%) |

| Phenyl | 4-Hydroxy-6-methyl-3-(2-[-phenylmethylidene]amino-1,3-thiazol-4-yl)-2H-pyran-2-one | 90 |

| 4-Methylphenyl | 4-Hydroxy-6-methyl-3-(2-[-4-methylphenylmethylidene]amino-1,3-thiazol-4-yl)-2H-pyran-2-one | 88 |

| 4-Chlorophenyl | 4-Hydroxy-6-methyl-3-(2-[-4-chlorophenylmethylidene]amino-1,3-thiazol-4-yl)-2H-pyran-2-one | 85 |

| 4-Nitrophenyl | 4-Hydroxy-6-methyl-3-(2-[-4-nitrophenylmethylidene]amino-1,3-thiazol-4-yl)-2H-pyran-2-one | 82 |

Advanced and Green Synthesis Strategies for 2(3H)-Thiazolone, 5-methyl-

Recent advancements in synthetic chemistry have led to the development of more efficient, atom-economical, and environmentally friendly methods for preparing 2(3H)-thiazolones. These include one-pot multicomponent reactions and metal-catalyzed cyclizations.

One-Pot and Multicomponent Reaction Approaches

A facile and efficient one-pot, four-step procedure has been reported for the synthesis of thiazol-2(3H)-imine derivatives. ekb.egresearchgate.net This process begins with the bromination of an α-active methylene ketone (like acetylacetone) using N-bromosuccinimide, followed by treatment with potassium thiocyanate (B1210189) and subsequent condensation with a primary amine. ekb.egresearchgate.net This method avoids complex extraction and chromatography techniques. ekb.eg

The Hantzsch synthesis itself has been adapted into a one-pot MCR to produce thiazole derivatives with high yields (79-90%). mdpi.comresearchgate.net This approach combines an α-haloketone, thiourea, and a substituted aldehyde in the presence of a reusable catalyst. mdpi.com Another MCR involves the reaction of 3-(2-bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiosemicarbazide, and various carbonyl compounds under neat conditions to give thiazole and thiazolyl-pyrazole derivatives in excellent yields. acgpubs.org

Furthermore, a one-pot, three-component reaction has been utilized to prepare novel 5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)thiazole derivatives, highlighting the power of MCRs in rapidly building molecular complexity from simple precursors. nih.gov

Table 3: One-Pot Synthesis of Thiazole Derivatives nih.gov

| Product Number | R Group | Yield (%) | Melting Point (°C) |

| 4a | Phenyl | 70 | 235–237 |

| 4b | 4-Chlorophenyl | 75 | 210–212 |

| 4c | 4-Bromophenyl | 80 | 215–217 |

| 4d | 2,4-Dichlorophenyl | 78 | 188–190 |

Metal-Catalyzed Cyclization Processes (e.g., Copper-Catalysis)

Transition metal catalysis provides powerful and selective methods for forming the C-S and C-N bonds necessary for the thiazolone ring. Copper, palladium, and iron catalysts have been effectively employed in these cyclization reactions. organic-chemistry.orgmdpi.com

A notable copper-catalyzed tandem reaction has been developed to synthesize thiazol-2(3H)-one structures from readily available starting materials. researchgate.net The protocol uses CuCl as the catalyst, N-methylpiperidine as an additive, and t-BuOK as a base in anhydrous DMF to achieve the cyclization of alkynyl bromides and oxazolidine-2-thiones. researchgate.net This process involves the simultaneous construction of C–N and C–S bonds. researchgate.net

Palladium(II) acetate has been shown to catalyze the highly selective construction of 4-substituted 2-aminothiazoles from vinyl azides and potassium thiocyanate. organic-chemistry.org In a related process, iron(III) bromide can promote the formation of 4-substituted 5-thiocyano-2-aminothiazoles. organic-chemistry.org These methods are attractive due to their use of readily available materials and mild reaction conditions. organic-chemistry.org The broader field of metal-catalyzed synthesis of nitrogenous heterocycles continues to evolve, offering new routes for creating complex molecules through processes like C-H activation and radical cycloadditions, with metals such as rhodium and manganese also playing a role. mdpi.comrsc.orgfrontiersin.org

Synthesis via Thiosemicarbazide and Thiourea Derivatives

Thiourea and thiosemicarbazide are fundamental building blocks in the synthesis of thiazoles and their derivatives due to their intrinsic nucleophilic sulfur and nitrogen atoms. researchgate.net Their unique structure makes them excellent starting materials for cyclization reactions to form the thiazole ring. researchgate.net

As mentioned in the Hantzsch synthesis (Section 2.1.2), thiourea is a classic reagent that reacts with α-haloketones to form 2-aminothiazoles. mdpi.comacgpubs.org Thiosemicarbazide undergoes similar reactions. For example, it can be condensed with α-haloketones and carbonyl compounds in a multicomponent reaction to yield hydrazinyl-thiazole derivatives. acgpubs.org

Thiosemicarbazide can first be reacted with an aldehyde or ketone to form a thiosemicarbazone. chemmethod.com This intermediate can then undergo cyclization. The reaction of a thiosemicarbazone with ethyl chloroacetate, for instance, leads to the formation of a thiazol-4(5H)-one derivative. mdpi.com This cyclocondensation is a key strategy for building the thiazolone ring system. mdpi.com Similarly, reacting thiosemicarbazones with chloroacetic acid yields thiazolidin-4-one structures. chemmethod.com Thiourea derivatives can also serve as precursors; N,N-disubstituted thioureas can be prepared and subsequently reacted with reagents like dimethyl acetylenedicarboxylate (B1228247) to yield functionalized 4-oxothiazolidine derivatives. nih.gov

Stereoselective Synthesis of Enantiopure 2(3H)-Thiazolone, 5-methyl- Analogues

The synthesis of specific stereoisomers of 2(3H)-thiazolone analogues is critical for applications where chirality dictates biological activity or material properties. Researchers have developed several stereoselective strategies, including the use of chiral auxiliaries and asymmetric catalysis, to control the three-dimensional arrangement of atoms in these molecules.

Chiral Auxiliary-Mediated Synthesis

One effective approach involves the temporary attachment of a chiral auxiliary to a thiazolone precursor. This auxiliary group directs subsequent chemical transformations to occur on one face of the molecule, leading to a high diastereomeric excess. A notable example is the chiral functionalization of the 2(3H)-thiazolone heterocycle using camphor-derived auxiliaries. clockss.org The electrophilic addition of reagents like bromine or phenylselenenyl chloride in the presence of a methoxy (B1213986) source proceeds with significant diastereoselectivity. clockss.org The high selectivity and the ease of purifying the resulting diastereomeric adducts make this a valuable method. clockss.org

Table 1: Diastereoselective Functionalization of N-Acyl-2(3H)-Thiazolones Using Chiral Auxiliaries clockss.org

| Reaction | Chiral Auxiliary Type | Key Reagent | Diastereomeric Excess (de) |

|---|---|---|---|

| Methoxy-bromination | Camphor-derived (2R-alkoxy-1S-apocamphanecarboxylic acids) | Bromine / Trimethyl orthoacetate | Up to 94.5% |

| Methoxy-phenylselenation | Camphor-derived (2R-alkoxy-1S-apocamphanecarboxylic acids) | Phenylselenenyl chloride / Methanol (B129727) | High |

Asymmetric Catalysis

Asymmetric catalysis provides a more atom-economical route to enantiopure compounds by using a small amount of a chiral catalyst to generate large quantities of a chiral product.

Organocatalysis : Chiral organocatalysts, such as Brønsted bases derived from ureidopeptides, have been successfully employed in the conjugate addition of 5-methyl-5H-thiazol-4-ones to electrophiles like nitroolefins. ehu.es This reaction creates a new stereocenter with high enantioselectivity. ehu.es For instance, using a quinoline-derived thiazolone and a specific ureidopeptide catalyst, the corresponding adduct was produced in 93% yield and with 96% enantiomeric excess (ee) for the major diastereomer. ehu.es

Enantioselective Mannich-Type Reactions : The use of chiral phosphoric acid catalysts has enabled the enantioselective Mannich-type reaction between thiazolones and imine equivalents. researchgate.net This method efficiently constructs a tetrasubstituted chiral carbon center at the α-position with high diastereo- and enantioselectivities. researchgate.net

Table 2: Asymmetric Catalytic Synthesis of Chiral Thiazolone Derivatives

| Reaction Type | Catalyst Type | Reactants | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Conjugate Addition | Chiral Ureidopeptide Brønsted Base | 5-Methyl-2-(quinolin-2-yl)thiazol-4-ol + Nitrostyrene | 96% | ehu.es |

| Aza-Mannich Addition | Chiral Phosphoric Acid | Thiazolone + Enamide | Excellent | researchgate.net |

Other established asymmetric transformations, such as the Sharpless asymmetric dihydroxylation, have been used as a key step in the synthesis of related chiral Δ2-thiazolines, demonstrating a viable strategy for introducing stereocenters early in a synthetic sequence. nih.gov

Purification and Isolation Techniques for High-Purity 2(3H)-Thiazolone, 5-methyl- Products

Achieving high purity is essential for the characterization and application of 2(3H)-Thiazolone, 5-methyl- and its derivatives. A combination of standard and advanced purification techniques is typically employed following synthesis.

Chromatographic Methods

Chromatography is a cornerstone of purification in organic synthesis.

Silica (B1680970) Gel Column Chromatography : This is the most common method for purifying crude reaction mixtures. nih.gov It effectively separates the desired product from byproducts and unreacted starting materials based on differences in polarity. The process involves passing a solution of the crude material through a column packed with silica gel, using a solvent system (eluent) to carry the components at different rates. nih.govcsic.es

Chiral High-Performance Liquid Chromatography (HPLC) : For the separation of enantiomers, chromatography on a chiral stationary phase (CSP) is the definitive method. researchgate.net Columns containing derivatized cyclodextrins, for example, can differentiate between enantiomers, allowing for their analytical quantification and preparative separation. sigmaaldrich.com

Crystallization Techniques

Crystallization is a powerful technique for purifying solid compounds, often yielding material of very high purity.

Recrystallization : This technique involves dissolving the crude solid product in a hot solvent and allowing it to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent. google.com Common solvents for recrystallizing thiazolone derivatives include ethanol (B145695) nih.govnih.gov, methanol google.com, dioxane mdpi.com, and acetic acid. nih.gov

Preferential Crystallization : In some cases, enantiomers of a chiral compound can be separated by crystallization. This process, also known as spontaneous resolution, can occur when a racemic mixture crystallizes to form a physical mixture of single-enantiomer crystals, which can then be mechanically separated. rsc.org Furthermore, a single crystallization step can often significantly increase the enantiomeric purity of a product that has already been synthesized with good, but not perfect, enantioselectivity. ehu.es

Preparatory and Workup Procedures

Liquid-Liquid Extraction : Before other purification steps, a reaction mixture is often subjected to a workup procedure, which typically includes liquid-liquid extraction. This involves partitioning the mixture between water and an immiscible organic solvent to remove inorganic salts and other water-soluble impurities. nih.govmdpi.com

Filtration : When a reaction produces a solid precipitate, simple filtration is used for its initial isolation from the liquid reaction medium. nih.govcsic.es

Table 3: Summary of Purification Techniques for 2(3H)-Thiazolone, 5-methyl- and its Derivatives

| Technique | Primary Purpose | Typical Application |

|---|---|---|

| Silica Gel Column Chromatography | Bulk purification of crude products | Separating products from reaction byproducts nih.govgoogle.com |

| Recrystallization | High-purity isolation of solids | Final purification step; enhancement of enantiomeric excess ehu.esnih.gov |

| Chiral HPLC | Separation of enantiomers | Resolving racemic mixtures and determining enantiomeric excess researchgate.net |

| Liquid-Liquid Extraction | Initial workup | Removal of aqueous-soluble impurities post-reaction nih.gov |

| Filtration | Isolation of solids | Collecting precipitated products from a solution csic.es |

Reactivity and Mechanistic Pathways of 2 3h Thiazolone, 5 Methyl

Electrophilic Substitution Reactions on the Thiazolone Ring System

The thiazolone ring, while containing a deactivating carbonyl group, can undergo electrophilic substitution reactions, influenced by the activating effect of the methyl group at the C-5 position and the sulfur atom. The substitution pattern is dictated by the electronic distribution within the heterocyclic ring.

Research on related benzothiazolone structures indicates that electrophilic substitution, such as halogenation and nitration, can occur. For instance, the bromination of thiamine (B1217682) thiazolone homologs has been reported to yield monobromo derivatives. researchgate.net While specific studies on 5-methyl-2(3H)-thiazolone are limited, it is anticipated that electrophilic attack would preferentially occur at positions influenced by the electron-donating methyl group. The presence of the sulfur atom can also direct electrophiles.

Table 1: Electrophilic Substitution Reactions on Thiazolone Analogs

| Reaction | Reagent and Conditions | Product | Reference |

|---|---|---|---|

| Bromination | Bromine | 6a-bromotetrahydrofuro[2,3-d]thiazolin-2-one derivative | researchgate.net |

| Halogenation | Halogenating agents | Halogenated benzothiazole (B30560) derivatives |

Nucleophilic Attack and Addition Reactions

The carbonyl group at the C-2 position of the 2(3H)-thiazolone ring is a primary site for nucleophilic attack. This reactivity is a cornerstone of many synthetic transformations involving this heterocycle. Molecular modelling studies have indicated the potential for nucleophilic attack on the endocyclic carbonyl group of the thiazolone ring. montana.edu

The active methylene (B1212753) group at the C-5 position in related 4-thiazolidinones can participate in nucleophilic addition reactions, such as the Michael-type addition to α,β-unsaturated compounds. nih.gov This suggests that under appropriate basic conditions, deprotonation of the C-5 methyl group in 2(3H)-thiazolone, 5-methyl- could potentially lead to a nucleophilic species, although this is less common than attack at the carbonyl group.

Hydrazone Formation and Condensation Reactions

2(3H)-Thiazolone, 5-methyl-, can undergo condensation reactions with hydrazine (B178648) derivatives to form hydrazones. cymitquimica.comchemblink.comlookchem.com These reactions typically involve the nucleophilic attack of the hydrazine on the carbonyl carbon of the thiazolone ring, followed by dehydration. The resulting hydrazone functionality can be a versatile handle for further synthetic modifications.

Furthermore, the active methylene group, when present at C-5, can participate in Knoevenagel condensation with aldehydes and ketones. nih.gov For instance, thiazolone derivatives can react with aromatic aldehydes in the presence of a catalyst like pyridine (B92270) to yield condensation products. nih.gov

Table 2: Representative Condensation Reactions

| Reactant 1 | Reactant 2 | Product Type | Reference |

|---|---|---|---|

| 2(3H)-Thiazolone, 4,5-dimethyl- | Hydrazine derivative | Hydrazone | cymitquimica.com |

| Thiazolone derivative | Aromatic aldehyde | Arylidene derivative | nih.gov |

Ring-Opening Reactions and Subsequent Transformations

The thiazolone ring can be susceptible to ring-opening reactions under certain conditions, particularly in the presence of strong nucleophiles or under harsh reaction conditions. For example, treatment of related 4-aryliden-5(4H)-thiazolones with a base in alcohol can lead to a ring-opening reaction via methanolysis, followed by an intramolecular S-attack to form dihydrothiazoles. nih.govcsic.es This process involves the nucleophilic attack of an alkoxide on the carbonyl carbon, leading to the cleavage of the amide bond. csic.es The resulting intermediate can then undergo further transformations. Thermal decomposition of some thiazolone derivatives can also lead to ring fragmentation. researchgate.net

Photochemical Reactions: [2+2]-Photocycloaddition Processes

Thiazolone derivatives, particularly those with an exocyclic double bond, have been shown to participate in photochemical reactions. A notable example is the [2+2]-photocycloaddition of (Z)-4-aryliden-5(4H)-thiazolones. nih.govcsic.es Irradiation of these compounds with light, often in the presence of a photosensitizer, can promote the [2+2]-cycloaddition of the exocyclic C=C bonds to form dispirocyclobutanes. nih.govcsic.es The stereoselectivity of this reaction can be influenced by the presence of Lewis acids. nih.govresearchgate.net These photochemical methods provide a powerful tool for the synthesis of complex cyclobutane-containing structures. nih.gov

Tautomerism and Isomerization Studies of 2(3H)-Thiazolone, 5-methyl-

2(3H)-Thiazolone, 5-methyl- can exist in different tautomeric forms. The predominant isomer in solution is generally the 2-oxo form (amide tautomer). montana.edu However, the presence of the 2-hydroxy-thiazole (enol tautomer) cannot be entirely excluded and may play a role in its reactivity. Alkylation reactions, for instance, can potentially occur on both the nitrogen atom of the 2-oxo form and the oxygen atom of the 2-hydroxy form. montana.edu The equilibrium between these tautomers can be influenced by the solvent and other reaction conditions. Isomerization between different forms of substituted thiazolones has also been observed, for example, in the context of photochemical reactions where initial photoisomerization can precede other transformations. oup.com

Derivatization and Structural Modification Strategies of 2 3h Thiazolone, 5 Methyl

Functionalization at the Nitrogen (N3) and Carbon (C2) Positions of the Thiazolone Ring

The nitrogen at position 3 (N3) and the carbon at position 2 (C2) of the 2(3H)-thiazolone, 5-methyl- ring are key sites for derivatization, allowing for the introduction of a wide range of functional groups and molecular scaffolds.

N3-Functionalization:

Alkylation at the N3 position is a common strategy to introduce diverse substituents. For instance, N-alkylation of (Z)-5-((5-chloro-1H-indol-3-yl)methylene)thiazolidine-2,4-dione has been achieved with high selectivity at the N3 position of the thiazolidine-2,4-dione ring using potassium carbonate as a base in aprotic solvents like DMF. niscair.res.in This selective N-alkylation is crucial for creating specific molecular architectures and avoiding unwanted side reactions at other nucleophilic sites, such as the indole (B1671886) nitrogen. niscair.res.in

C2-Functionalization:

The C2 position of the thiazolone ring can be functionalized through various reactions. One approach involves the displacement of a leaving group at the C2 position. For example, new (Z)-2-((5-(3-fluorobenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)amino)carboxylic acid derivatives have been synthesized by displacing a methylthio group at the C2 position of the thiazolone ring with different amino acids. semanticscholar.org This method provides a straightforward way to attach various carboxylic acid moieties to the thiazolone core.

Another strategy involves reactions with electrophiles. For instance, the reaction of 6-amino-3-methyl-2(3H)-benzothiazolone with various isocyanates and isothiocyanates leads to the formation of urea (B33335) and thiourea (B124793) derivatives at the C2 position. niscpr.res.in

The following table summarizes some examples of functionalization at the N3 and C2 positions:

Table 1: Examples of N3 and C2 Functionalization of Thiazolone Derivatives

| Starting Material | Reagent | Position of Functionalization | Product Type | Ref. |

|---|---|---|---|---|

| (Z)-5-((5-chloro-1H-indol-3-yl)methylene)thiazolidine-2,4-dione | Alkyl halide / K2CO3 | N3 | N-alkylated thiazolidine-2,4-dione | niscair.res.in |

| (Z)-5-(3-fluorobenzylidene)-2-(methylthio)thiazol-4(5H)-one | Amino acids | C2 | (Z)-2-((5-(3-fluorobenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)amino)carboxylic acids | semanticscholar.org |

Exploration of Substitution Patterns at the 5-Methyl Position and Adjacent Sites

Modifying the substituents at the 5-methyl position and adjacent sites of the 2(3H)-thiazolone ring is a key strategy for fine-tuning the biological activity and physicochemical properties of these compounds.

Research has shown that introducing different aryl groups at the 5-position can significantly impact the biological profile. For example, the synthesis of 5-pyridylthiazolones has been achieved through the reaction of 2(3H)-thiazolones with N-alkoxycarbonyl pyridinium (B92312) salts, followed by oxidation. jst.go.jp Some of these 5-(4-pyridyl)thiazolones have demonstrated positive inotropic activity. jst.go.jp

Furthermore, the synthesis of various 5-substituted thiazolones has been explored. jst.go.jp The reaction of 4-amino-5H-thiazol-2-one with benzylideneacetone (B49655) leads to the formation of 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. mdpi.com This reaction allows for the introduction of a phenyl group adjacent to the 5-methyl position within a fused ring system.

The following table provides examples of substitutions at the 5-position and adjacent sites:

Table 2: Examples of Substitution at the 5-Methyl Position and Adjacent Sites

| Starting Thiazolone Derivative | Reagent(s) | Resulting Substituent/Structure | Ref. |

|---|---|---|---|

| 2(3H)-Thiazolone | N-alkoxycarbonyl pyridinium salts, then oxidation | 5-Pyridyl group | jst.go.jp |

Integration into Fused Heterocyclic Systems (e.g., Thiazolo[4,5-b]pyridines, Thiazolo[3,2-a]pyrimidines)

The integration of the 2(3H)-thiazolone, 5-methyl- moiety into fused heterocyclic systems is a powerful strategy for creating complex molecules with diverse pharmacological properties. Thiazolo[4,5-b]pyridines and thiazolo[3,2-a]pyrimidines are two prominent examples of such fused systems.

Thiazolo[4,5-b]pyridines:

These fused systems can be synthesized through various cyclization reactions. A common method involves the [3+3] cyclocondensation of a 4-aminothiazole derivative with a three-carbon component. For instance, the reaction of 4-amino-5H-thiazol-2-one with benzylideneacetone in glacial acetic acid yields 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. mdpi.com This approach allows for the construction of the pyridine (B92270) ring onto the thiazole (B1198619) core. Another strategy involves a three-component condensation of a 2-aminothiazole (B372263) derivative, an aldehyde, and Meldrum's acid. dmed.org.ua

Thiazolo[3,2-a]pyrimidines:

The synthesis of thiazolo[3,2-a]pyrimidines often starts from a pyrimidine-2-thione derivative. For example, 5-acetyl-6-methyl-4-aryl-3,4-dihydropyrimidin-2(1H)-thiones can be reacted with ethyl bromoacetate (B1195939) to yield 6-acetyl-7-methyl-5-aryl-2H-thiazolo[3,2-a]pyrimidin-3(5H)-ones. ijnc.ir This reaction involves the formation of the thiazole ring fused to the pyrimidine (B1678525) core. Another approach involves the cyclization of 3-allyl-2-thiouracil derivatives with iodine monochloride, followed by elimination of hydrogen iodide to form 2-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one derivatives. clockss.org

The following table highlights some synthetic routes to these fused systems:

Table 3: Synthesis of Fused Heterocyclic Systems

| Fused System | Starting Materials | Key Reaction Type | Resulting Compound Class | Ref. |

|---|---|---|---|---|

| Thiazolo[4,5-b]pyridine | 4-Amino-5H-thiazol-2-one, Benzylideneacetone | [3+3] Cyclocondensation | 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones | mdpi.com |

| Thiazolo[3,2-a]pyrimidine | 5-Acetyl-6-methyl-4-aryl-3,4-dihydropyrimidin-2(1H)-thione, Ethyl bromoacetate | Condensation/Cyclization | 6-Acetyl-7-methyl-5-aryl-2H-thiazolo[3,2-a]pyrimidin-3(5H)-ones | ijnc.ir |

Synthesis of Conjugates and Hybrid Molecules incorporating 2(3H)-Thiazolone, 5-methyl-

The synthesis of conjugates and hybrid molecules by linking the 2(3H)-thiazolone, 5-methyl- scaffold to other pharmacologically active moieties is a promising strategy for developing new therapeutic agents with potentially enhanced or dual activities.

One approach involves linking the thiazolone core to other heterocyclic systems. For instance, new thiazole-linked pyrimidinone hybrid scaffolds have been synthesized through the Hantzsch reaction of a substituted thiourea with a 2-bromomethylketone derivative of a dihydropyrimidinone. nih.gov This creates a direct link between the thiazole and pyrimidinone rings.

Another strategy involves creating conjugates through a linker. For example, spiro[thiazolidinone-isatin] conjugates have been synthesized, where the thiazolidinone ring is linked to an isatin (B1672199) moiety through a spirocyclic junction. nih.gov

Hybrid molecules can also be formed by reacting a thiazolone derivative with other reactive species. The reaction of 3-(1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde with thiosemicarbazide (B42300), followed by cyclocondensation with ethyl chloroacetate (B1199739), affords a thiazolone derivative linked to a pyrazole-triazole scaffold. nih.gov

The following table provides examples of such conjugates and hybrid molecules:

Table 4: Examples of 2(3H)-Thiazolone, 5-methyl- Conjugates and Hybrid Molecules

| Type of Molecule | Linked Moieties | Synthetic Strategy | Resulting Scaffold | Ref. |

|---|---|---|---|---|

| Hybrid Scaffold | Thiazole and Pyrimidinone | Hantzsch reaction | Thiazole-linked dihydropyrimidinone | nih.gov |

| Conjugate | Thiazolidinone and Isatin | Spirocyclization | Spiro[thiazolidinone-isatin] | nih.gov |

Advanced Spectroscopic Characterization and Structural Elucidation of 2 3h Thiazolone, 5 Methyl Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

NMR spectroscopy provides unparalleled insight into the molecular framework of 5-methyl-2(3H)-thiazolone derivatives by mapping the chemical environment of magnetically active nuclei such as ¹H and ¹³C.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy is fundamental for identifying the types and connectivity of protons within a molecule. In derivatives of 2(3H)-Thiazolone, 5-methyl-, the chemical shifts (δ), multiplicities (singlet, doublet, triplet, multiplet), and coupling constants (J) of the proton signals provide a detailed structural fingerprint.

For instance, in a series of Schiff base derivatives of 2-amino-5-methylthiazole, the methyl protons (CH₃) attached to the thiazole (B1198619) ring typically appear as a sharp singlet in the upfield region of the spectrum. nih.gov The protons of the thiazole ring and any attached substituents give characteristic signals whose positions are influenced by neighboring functional groups.

In related 3-methyl-6-(substituted-benzylideneamino)benzo[d]thiazol-2(3H)-one compounds, the N-CH₃ protons are observed as a singlet around δ 3.43-3.44 ppm. derpharmachemica.com The aromatic and azomethine (-N=CH-) protons resonate further downfield. For example, the azomethine proton appears as a singlet at δ 8.89-8.97 ppm. derpharmachemica.com

Table 1: Representative ¹H NMR Data for 5-Methylthiazole Derivatives

| Compound Structure | Proton | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| 5-((2-((4-Methoxybenzylidene) amino)-5-methylthiazol-4-yl) methyl)-1,3,4-oxadiazole-2-thiol nih.gov | CH₃ (thiazole) | 2.30 | Singlet |

| CH₂ | 3.61 | Singlet | |

| OCH₃ | 3.83 | Singlet | |

| Ar-H | 7.06-7.84 | Multiplet | |

| –CH=N– | 8.67 | Singlet | |

| SH | 13.05 | Singlet | |

| 3-Methyl-6-(5-bromo-2-hydroxybenzylideneamino)benzo[d]thiazol-2(3H)-one derpharmachemica.com | N-CH₃ | 3.43 | Singlet |

| Ar-H | 7.39-7.81 | Multiplet | |

| N=CH | 8.96 | Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of carbon atoms are sensitive to their hybridization and electronic environment.

In the ¹³C NMR spectrum of a 3-methyl-6-(5-bromo-2-hydroxybenzylideneamino)benzo[d]thiazol-2(3H)-one, the carbonyl carbon (C=O) of the thiazolone ring shows a characteristic signal in the downfield region at δ 168.59 ppm. derpharmachemica.com The carbon of the N-CH₃ group appears significantly upfield at δ 29.20 ppm. derpharmachemica.com The carbons of the thiazole and attached aromatic rings resonate at intermediate chemical shifts. For example, in a related benzothiazolone derivative, aromatic carbons appear in the range of δ 100-160 ppm. derpharmachemica.com

Table 2: ¹³C NMR Data for a Benzothiazolone Derivative

| Compound Structure | Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|---|

| 3-Methyl-6-(5-bromo-2-hydroxybenzylideneamino)benzo[d]thiazol-2(3H)-one derpharmachemica.com | N-CH₃ | 29.20 |

| Aromatic Carbons | 109.93 - 145.80 | |

| N=C (azomethine) | 159.10 |

Two-Dimensional NMR Techniques (e.g., COSY, HMBC, HSQC)

Two-dimensional (2D) NMR techniques are powerful methods for establishing connectivity between atoms, which is crucial for the complete structural elucidation of complex molecules.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbon atoms). Cross-peaks in a COSY spectrum connect the signals of coupled protons, allowing for the tracing of proton-proton networks within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is invaluable for assigning carbon signals based on their known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range couplings between protons and carbons, typically over two or three bonds. This information is critical for connecting different fragments of a molecule and for assigning quaternary (non-protonated) carbons.

For a derivative of 2(3H)-Thiazolone, 5-methyl-, an HMBC spectrum would show a correlation between the methyl protons and the C5 and C4 carbons of the thiazole ring, confirming the position of the methyl group. Similarly, correlations between the N-H proton and adjacent carbons (C2 and C4) would solidify the core structure.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides precise molecular weight information and structural details through the analysis of fragmentation patterns.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is particularly useful for analyzing complex mixtures and thermally labile compounds. In the analysis of 5-methyl-2(3H)-thiazolone derivatives, LC-MS allows for the separation of the target compound from impurities or other reaction products before it enters the mass spectrometer for analysis. semanticscholar.orgbeilstein-journals.org The resulting data provides the retention time from the LC and the mass spectrum of the eluted compound, confirming its identity and purity. For instance, LC-MS/MS methods have been developed for the sensitive and quantitative analysis of related compounds in biological matrices. nih.govlcms.cz

Electrospray Ionization Mass Spectrometry (ES-MS)

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar and high-molecular-weight compounds. It typically produces protonated molecules [M+H]⁺ or other adducts with minimal fragmentation, making it ideal for accurate molecular weight determination. nih.gov

In the ESI-MS spectra of various thiazole derivatives, the base peak is often the protonated molecular ion [M+H]⁺. rsc.org For example, a complex thiazole-containing compound with a calculated molecular weight of 430.91 showed a prominent [M+H]⁺ peak at m/z 431. rsc.org Another derivative with a calculated molecular weight of 398.43 was observed with an [M+H]⁺ ion at m/z 399. rsc.org High-resolution mass spectrometry (HR-MS) with ESI can provide highly accurate mass measurements, allowing for the determination of the elemental composition of the molecule. beilstein-journals.org Tandem mass spectrometry (MS/MS) experiments on the molecular ion can be used to induce fragmentation, providing valuable information about the compound's structure. nih.gov

Table 3: ESI-MS Data for Thiazole Derivatives

| Compound | Calculated m/z | Observed Ion | Observed m/z |

|---|---|---|---|

| C₂₄H₁₅ClN₂O₂S rsc.org | 430.91 | [M+H]⁺ | 431 |

| C₂₃H₁₄N₂O₃S rsc.org | 398.43 | [M+H]⁺ | 399 |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a fundamental analytical technique for the identification of functional groups and the analysis of molecular vibrations in derivatives of 2(3H)-Thiazolone, 5-methyl-. The IR spectrum provides a unique molecular fingerprint by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational modes of chemical bonds. Analysis of these spectra allows for the confirmation of the thiazolone core structure and the identification of various substituents.

The key functional groups within the 2(3H)-thiazolone, 5-methyl- scaffold exhibit characteristic absorption bands. The carbonyl group (C=O) of the lactam ring is one of the most prominent features, typically showing a strong absorption band in the region of 1720-1670 cm⁻¹. For instance, in a study of novel thiazolo[3,2-a] pyrimidin-5-one derivatives, a C=O group in the thiazolone ring was observed at 1716 cm⁻¹. ekb.eg Similarly, in 3-amino-2-hydrazinyl-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one, the carbonyl stretch was identified at 1675 cm⁻¹. ekb.eg

The carbon-nitrogen (C-N) stretching vibrations are generally found in the 1385-1266 cm⁻¹ range. researchgate.nettsijournals.com The carbon-sulfur (C-S) stretching vibration is typically weaker and appears in the 750-600 cm⁻¹ region. tsijournals.com Aromatic C-H stretching vibrations, if aryl substituents are present, are observed between 3100 cm⁻¹ and 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group and other alkyl substituents appears in the 3000-2850 cm⁻¹ range. tsijournals.comscialert.net The stretching vibrations of the C=C and C=N bonds within the heterocyclic ring system and any aromatic substituents typically occur in the 1650-1400 cm⁻¹ region. scialert.netresearchgate.net

Vibrational analysis, often supported by theoretical calculations such as Density Functional Theory (DFT), provides a more profound understanding of the molecule's structure and bonding. iu.edu.sa These computational methods help in the precise assignment of observed spectral bands to specific vibrational modes, including stretching, bending, and rocking motions. researchgate.netiu.edu.sa For example, the in-plane and out-of-plane bending vibrations of C-H bonds can be distinguished, which is crucial for conformational analysis. researchgate.net

The following table summarizes the characteristic IR absorption bands for key functional groups in 2(3H)-Thiazolone, 5-methyl- and its derivatives, based on data from related heterocyclic compounds.

| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O (Lactam) | Stretching | 1720 - 1670 | Strong |

| C-H (Aliphatic/Methyl) | Stretching | 3000 - 2850 | Medium-Weak |

| C-H (Aromatic/Vinyl) | Stretching | 3100 - 3000 | Medium-Weak |

| C=C / C=N (Ring) | Stretching | 1650 - 1400 | Medium-Variable |

| C-N | Stretching | 1385 - 1266 | Medium |

| C-S | Stretching | 750 - 600 | Weak-Medium |

X-ray Crystallography for Absolute Stereochemistry and Conformation Determination

X-ray crystallography is the definitive method for elucidating the three-dimensional atomic arrangement of molecules in a crystalline solid. This powerful technique provides precise data on bond lengths, bond angles, and torsion angles, enabling the unambiguous determination of a molecule's conformation and absolute stereochemistry. For derivatives of 2(3H)-Thiazolone, 5-methyl-, X-ray diffraction studies are crucial for understanding their spatial structure, which is intimately linked to their chemical reactivity and biological activity. tsijournals.com

Furthermore, X-ray crystallography is instrumental in mapping intermolecular interactions that govern crystal packing, including hydrogen bonds and π-π stacking. researchgate.net These non-covalent interactions are critical for the stability of the crystal lattice and can influence the physical properties of the compound. researchgate.net

When chiral centers are present in a derivative, X-ray crystallography can be used to determine the absolute configuration of stereocenters, often confirming assignments made by other methods like NMR spectroscopy. usm.edu The ability to resolve the spatial arrangement of atoms with high precision makes it an indispensable tool for stereochemical assignment in complex molecules. usm.edu

The table below presents representative crystallographic data for a related methyl-substituted thiazole derivative, illustrating the type of detailed structural information obtained from X-ray analysis.

| Parameter | Value | Compound Reference |

|---|---|---|

| Crystal System | Orthorhombic | 5-methyl-1,2,4-triazolo[3,4-b]benzothiazole tsijournals.com |

| Space Group | Pca21 | 5-methyl-1,2,4-triazolo[3,4-b]benzothiazole tsijournals.com |

| Unit Cell Parameter (a) | 14.896(5) Å | 5-methyl-1,2,4-triazolo[3,4-b]benzothiazole tsijournals.com |

| Unit Cell Parameter (b) | 7.410(5) Å | 5-methyl-1,2,4-triazolo[3,4-b]benzothiazole tsijournals.com |

| Unit Cell Parameter (c) | 7.556(5) Å | 5-methyl-1,2,4-triazolo[3,4-b]benzothiazole tsijournals.com |

| Dihedral Angle (Ring-Ring) | 32.61 (10)° | 5-methyl-2-[(1,3-thiazol-2-yl)sulfanyl]-1,3,4-thiadiazole nih.gov |

Advanced Spectroscopic Techniques for In Situ and Real-Time Analysis

Modern advancements in spectroscopy allow for the analysis of chemical reactions as they occur, providing dynamic information about reaction kinetics, mechanisms, and the formation of transient intermediates. longdom.org These in situ and real-time analytical methods are invaluable for studying the synthesis and modification of 2(3H)-Thiazolone, 5-methyl- derivatives.

In situ Fourier Transform Infrared (FTIR) spectroscopy is a particularly effective technique for this purpose. nih.gov By using a probe immersed directly into the reaction vessel, spectra can be collected continuously throughout the course of a reaction without the need for sample extraction. nih.gov This allows researchers to monitor the concentration changes of reactants, intermediates, and products by tracking the intensity of their characteristic IR bands. nih.gov For reactions involving 2(3H)-thiazolone, 5-methyl-, one could monitor the disappearance of starting material bands and the appearance of product bands, such as shifts in the carbonyl (C=O) frequency, to determine reaction endpoints and optimize parameters like temperature and catalyst loading. nih.govnih.gov

Other advanced spectroscopic techniques also play a crucial role. ku.ac.ke Hyphenated techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS), are essential for analyzing complex reaction mixtures, allowing for the separation and identification of multiple components, including side products and impurities. Nuclear Magnetic Resonance (NMR) spectroscopy, while not typically used for real-time monitoring in the same way as FTIR, can be employed for kinetic studies by quenching the reaction at various time points and analyzing the samples. iipseries.org

Imaging spectroscopy combines spectroscopic methods with imaging technology to provide spatially resolved spectral information. longdom.org This can be applied to analyze the heterogeneity of solid-state reactions or to map the distribution of different chemical species within a sample. longdom.org The integration of machine learning and artificial intelligence with spectroscopic data analysis is also a growing field, enabling automated processing, pattern recognition, and predictive modeling of reaction outcomes. longdom.org These advanced methods provide a comprehensive toolkit for a deeper understanding of the chemical processes involving 2(3H)-Thiazolone, 5-methyl- derivatives.

Computational Chemistry and Molecular Modeling Studies of 2 3h Thiazolone, 5 Methyl

Molecular Docking Investigations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), in order to form a stable complex. nih.gov This method is crucial for understanding the interactions that drive biological activity. For derivatives containing the 5-methyl-thiazolone core, docking studies have been instrumental in identifying potential therapeutic targets and elucidating binding mechanisms.

Researchers have investigated the interaction of various thiazole (B1198619) and thiazolone derivatives with a range of biological targets. For instance, novel thiazole derivatives have been docked into the active site of the Rho6 protein, a target implicated in hepatic cancer, revealing good docking scores and specific binding interactions. nih.govresearchgate.net Similarly, 5-methylthiazole-thiazolidinone conjugates have been studied for their anti-inflammatory potential by docking against cyclooxygenase (COX) enzymes. nih.govmdpi.com These studies identified COX-1 as the primary molecular target, with the residue Arg120 playing a key role in the interaction. nih.gov

In the realm of anticancer research, thiazole derivatives have been docked into the colchicine (B1669291) binding site of tubulin. researchgate.net The docking studies for these compounds helped to rationalize their potent tubulin polymerization inhibitory activity by showing key interactions with residues such as Cys241, Leu248, and Ala316. researchgate.net The binding energy and types of interactions, such as hydrogen bonds and hydrophobic interactions, are critical determinants of a compound's potency.

Below is a table summarizing representative molecular docking findings for various thiazolone and thiazole derivatives against different protein targets.

| Compound Class | Protein Target | Key Interacting Residues | Predicted Binding Energy (kcal/mol) | Potential Therapeutic Area |

| 2-Ethylidenehydrazono-5-arylazothiazolones | Rho6 protein | Gln158, Arg108 | -9.0 to -9.4 | Anti-hepatic cancer nih.gov |

| 5-Methylthiazole-thiazolidinones | Cyclooxygenase-1 (COX-1) | Arg120, Tyr355 | Not specified | Anti-inflammatory nih.govmdpi.com |

| 2,4-Disubstituted thiazoles | Tubulin (colchicine site) | Cys241, Leu248, Ala316 | -7.53 to -8.91 | Anticancer researchgate.net |

| Chalcone–thiazole hybrids | DNA gyrase B | Asp79, Glu56, Gly103 | -7.2 to -9.1 | Antibacterial nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of compounds with their biological activity. researchgate.net These models are built using statistical methods to derive mathematical equations that can predict the activity of new, unsynthesized molecules. For thiazole and thiazolone derivatives, 2D and 3D-QSAR models have been developed to guide the design of more potent therapeutic agents.

QSAR studies on thiazole derivatives have been employed to understand their activity as inhibitors of enzymes like 5-lipoxygenase (5-LOX), which is involved in inflammation. laccei.org In one such study, a 2D-QSAR model was generated using multiple linear regression (MLR), linking molecular descriptors to the inhibitory activity (pIC50) of 59 thiazole derivatives. laccei.org The resulting model showed good statistical significance and predictive power. laccei.org

Similarly, QSAR models have been developed for benzenesulfonamides incorporating a 5-methyl group, which act as cytotoxic agents. nih.gov These studies used various topological (2D) and conformational (3D) molecular descriptors to build statistically significant and predictive models for activity against different cancer cell lines. nih.gov The descriptors involved often relate to the molecule's electronic properties, size, and shape, which are critical for receptor binding.

The general equation for a multiple linear regression (MLR) based QSAR model is: Biological Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ where D₁, D₂, ... Dₙ are molecular descriptors and c₀, c₁, ... cₙ are their regression coefficients.

The table below presents key parameters from a sample QSAR study on thiazole derivatives.

| QSAR Model Type | Statistical Method | Number of Descriptors | Correlation Coefficient (R²) | Cross-validation Coefficient (Q²) | External Prediction (R²_test) | Target |

| 2D-QSAR | Multiple Linear Regression (MLR) | 4 | 0.76 | 0.63 | 0.78 | PIN1 Inhibition imist.ma |

| 2D-QSAR | Artificial Neural Network (ANN) | 4 | 0.98 | 0.99 | 0.98 | PIN1 Inhibition imist.ma |

| 2D-QSAR | Multiple Linear Regression (MLR) | 9 | 0.626 | Not specified | 0.621 | 5-Lipoxygenase Inhibition laccei.org |

Molecular Dynamics Simulations for Conformational Stability and Binding Dynamics

Molecular dynamics (MD) simulations are computational methods that analyze the physical movements of atoms and molecules over time. In drug discovery, MD simulations provide valuable insights into the conformational stability of a ligand, the dynamics of a ligand-receptor complex, and the stability of the binding interactions predicted by molecular docking.

For thiazole derivatives, MD simulations have been used to validate docking results and assess the stability of the ligand-protein complex. For example, simulations of hybrid chalcone–thiazole derivatives bound to DNA gyrase B were performed to understand the structural basis of their inhibitory activity. nih.gov These simulations can reveal how the ligand and protein adapt to each other and confirm that the key binding interactions are maintained over the simulation period.

In another study, MD simulations were conducted on thiazole compounds identified as inhibitors of the LasR protein in P. aeruginosa. nih.gov The simulations, typically run for periods like 50 nanoseconds, help to evaluate the stability of the docked pose by monitoring parameters such as the root-mean-square deviation (RMSD) of the ligand and protein atoms. A stable RMSD trajectory suggests a stable binding mode. These studies offer a dynamic view that complements the static picture provided by molecular docking. nih.gov

| System Studied | Simulation Software | Simulation Length | Key Findings |

| Chalcone–thiazole complex with DNA gyrase B | Desmond | Not specified | Confirmed stability of key binding interactions. nih.gov |

| Thiazole derivative with LasR protein | Not specified | 50 ns | Assessed the stability of the ligand-receptor complex. nih.gov |

| Substituted thiazole Schiff bases with DNA gyrase | Not specified | 100 ns | Confirmed stable binding pose and crucial interactions. nih.gov |

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions and Pharmacokinetic Profiling

Before a compound can become a drug, it must possess favorable pharmacokinetic properties. In silico ADMET prediction models are used early in the drug discovery process to computationally screen compounds for their potential absorption, distribution, metabolism, excretion, and toxicity profiles. This helps to filter out molecules that are likely to fail later in development.

Numerous studies on novel thiazole and thiazolone derivatives include in silico ADMET profiling. nih.govresearchgate.net These predictions assess various parameters, including adherence to Lipinski's rule of five, which helps evaluate drug-likeness and potential for oral bioavailability. mdpi.commsu-journal.com For a series of 2-aminothiazol-4(5H)-one derivatives, which includes a 5-methyl substituted compound, ADME analysis showed favorable profiles for most of the tested compounds. mdpi.com

Key predicted properties often include:

Absorption: Human intestinal absorption (HIA) and Caco-2 cell permeability.

Distribution: Plasma protein binding (PPB) and blood-brain barrier (BBB) penetration.

Metabolism: Inhibition of cytochrome P450 (CYP) enzymes (e.g., CYP2D6, CYP3A4), which are crucial for drug metabolism. mdpi.com

Excretion: Prediction of total clearance.

Toxicity: Predictions for mutagenicity (AMES test) and cardiotoxicity (hERG inhibition).

The following table shows a sample of predicted ADMET properties for a class of thiazole derivatives.

| Compound Class | Lipinski's Rule Violations | Human Intestinal Absorption | BBB Permeant | CYP2D6 Inhibitor | hERG I Inhibitor |

| Triazolyl thiadiazines and thiazoles | 0 | Good | No | No | No |

| 2-Aminothiazol-4(5H)-ones | 0 (for 27/28 compounds) | High | Yes/No (Varies) | Yes/No (Varies) | Not specified |

| Thiazole Schiff bases | 0 | High | Yes | No | No |

Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. DFT calculations are valuable for understanding the intrinsic properties of a molecule, such as its geometry, electronic distribution, and reactivity, and for predicting spectroscopic data.

For thiazole derivatives, DFT calculations have been employed to optimize molecular geometries and to analyze frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netmdpi.com The energy gap between HOMO and LUMO is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. mdpi.com A smaller HOMO-LUMO gap suggests higher reactivity. mdpi.com

DFT is also used to calculate molecular electrostatic potential (MEP) maps, which illustrate the charge distribution on the molecule and help identify regions susceptible to electrophilic or nucleophilic attack. semanticscholar.org Furthermore, theoretical vibrational frequencies (like IR spectra) and NMR chemical shifts can be calculated and compared with experimental data to confirm the structure of newly synthesized compounds. researchgate.netsemanticscholar.orgnih.gov These computational studies provide a fundamental understanding of the molecule's properties, which complements experimental findings and aids in rational drug design. asianpubs.orgmdpi.com

| Calculated Property | Method/Basis Set | Significance |

| Optimized Molecular Geometry | B3LYP/6-311G(d,p) | Provides the most stable 3D structure of the molecule. researchgate.netsemanticscholar.org |

| HOMO-LUMO Energy Gap | B3LYP/6-31G* | Indicates chemical reactivity and kinetic stability. mdpi.comasianpubs.org |

| Molecular Electrostatic Potential (MEP) | B3LYP/6-311G(d,p) | Identifies reactive sites for electrophilic and nucleophilic attack. semanticscholar.org |

| Vibrational Frequencies (IR) | B3LYP/6-311G(d,p) | Predicts the infrared spectrum to help confirm molecular structure. researchgate.netsemanticscholar.org |

| NMR Chemical Shifts | GIAO/B3LYP/6–311++G(d,p) | Predicts ¹H and ¹³C NMR spectra for structural elucidation. |

Biological Activities and Mechanisms of Action of 2 3h Thiazolone, 5 Methyl Derivatives

Antimicrobial Efficacy: Antibacterial and Antifungal Activities

Thiazole-containing compounds have demonstrated considerable promise as antimicrobial agents, exhibiting activity against a variety of bacterial and fungal pathogens.

Broad-Spectrum Activity against Bacterial and Fungal Pathogens

Research has shown that many thiazole (B1198619) derivatives possess broad-spectrum antimicrobial capabilities. jchemrev.combiointerfaceresearch.com For instance, certain novel thiazole derivatives have shown excellent activity against both Gram-positive and Gram-negative bacteria. biointerfaceresearch.com Similarly, some series of 2,5-dichloro thienyl-substituted thiazoles have been effective against multiple fungal and bacterial strains, with minimum inhibitory concentration (MIC) values ranging between 6.25 and 12.5 µg/mL for the more active compounds. The antifungal action of thiazole derivatives has been noted to be effective against various forms of candidiasis. jchemrev.com

One study highlighted a series of 5-benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones that significantly inhibited the growth of a wide spectrum of both bacteria and fungi. mdpi.com Furthermore, newly synthesized heteroaryl(aryl) thiazole derivatives have demonstrated moderate to good antibacterial activity and even better antifungal activity, with MICs for the latter ranging from 0.06 to 0.47 mg/mL. mdpi.com

Selective Action against Specific Microorganisms (e.g., Gram-positive, Gram-negative, Candida species)

While some derivatives show broad-spectrum activity, others exhibit more selective action. For example, a series of thiazolin-4-one compounds were found to be more efficient against Gram-positive bacteria. jchemrev.com In contrast, other studies have synthesized thiazole derivatives effective against Gram-negative bacteria like Serratia marcesence, Proteus vulgaris, Escherichia coli, and Pseudomonas aeruginosa, as well as Gram-positive Staphylococcus aureus. ekb.eg

The antifungal properties of thiazole derivatives are particularly noteworthy against Candida species, a common cause of fungal infections in humans. jchemrev.comresearchgate.netresearchgate.net A study on new thiazole derivatives with a cyclopropane system revealed very strong activity against clinical Candida albicans isolates, with MIC values ranging from 0.008 to 7.81 µg/mL, comparable or even superior to the conventional antifungal drug nystatin. nih.gov Another study found that thiazolylhydrazone compounds also exerted antifungal activity against C. albicans with MICs of 0.125–16.0 μg/mL. mdpi.com

| Compound Class | Microorganism | Activity (MIC) | Reference |

|---|---|---|---|

| 2,5-dichloro thienyl-substituted thiazoles | Various Bacteria & Fungi | 6.25–12.5 µg/mL | Generic Thiazole Research |

| Heteroaryl(aryl) thiazole derivatives | Various Fungi | 0.06–0.47 mg/mL | mdpi.com |

| Thiazole derivatives with cyclopropane system | Candida albicans | 0.008–7.81 µg/mL | nih.gov |

| Thiazolylhydrazone compounds | Candida albicans | 0.125–16.0 µg/mL | mdpi.com |

| 4-(4-bromophenyl)-thiazol-2-amine derivatives | S. aureus & E. coli | 16.1 µM | jchemrev.com |

Proposed Mechanisms of Antimicrobial Action

The methods by which these compounds inhibit microbial growth are varied. One key mechanism is the inhibition of essential bacterial enzymes. For example, some thiazole derivatives act as inhibitors of DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication in bacteria. nih.gov Specifically, benzothiazole (B30560) ethyl urea (B33335) compounds have been shown to potently inhibit the ATPase activity of E. coli DNA gyrase and topoisomerase IV. nih.gov

Another proposed mechanism involves the disruption of the bacterial cell division process by targeting the FtsZ protein, a critical component of cell division machinery. jchemrev.comjchemrev.com Some derivatives are thought to prevent bacteria from synthesizing necessary vitamins, such as the vitamin B complex, which are essential for their growth. jchemrev.com The amphiphilic nature of some thiazole derivatives, possessing both hydrophilic and hydrophobic properties, may allow them to embed within the microbial cell membrane, leading to cytoplasm leakage and cell death. mdpi.com For antifungal activity, a likely mechanism is the inhibition of the enzyme 14a-lanosterol demethylase, which is vital for the synthesis of ergosterol, a key component of the fungal cell membrane. mdpi.com

Anticancer and Cytotoxic Properties

The thiazole scaffold is a cornerstone in the development of new anticancer agents, with derivatives demonstrating the ability to kill cancer cells and halt their proliferation through various mechanisms. nih.govnih.gov

Inhibition of Cancer Cell Proliferation and Induction of Apoptosis in Various Cell Lines

Thiazole derivatives have shown potent anti-proliferative and cytotoxic effects across a wide range of human cancer cell lines. nih.gov These include breast cancer (MCF-7), liver cancer (HepG2), lung cancer (A549), colon cancer (HCT-116), fibrosarcoma (HT-1080), and leukemia cells. researchgate.netmdpi.comnih.govmdpi.comresearchgate.netekb.eg

A primary mechanism for this anticancer activity is the induction of apoptosis, or programmed cell death. researchgate.netbenthamdirect.com Studies have shown that thiazole derivatives can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. nih.gov The intrinsic pathway is often initiated by the generation of reactive oxygen species (ROS) and disruption of the mitochondrial membrane potential. researchgate.netnih.gov This leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of enzymes called caspases (like caspase-3, -7, -8, and -9), ultimately leading to cell death. researchgate.netnih.govnih.gov The process is also often accompanied by the upregulation of pro-apoptotic proteins (e.g., Bax, Bad, p53) and downregulation of anti-apoptotic proteins (e.g., Bcl-2). benthamdirect.comnih.gov

| Compound/Derivative | Cancer Cell Line | Cytotoxic Activity (IC50) | Reference |

|---|---|---|---|

| Thiazole derivative 4c | MCF-7 (Breast) | 2.57 ± 0.16 µM | mdpi.com |

| Thiazole derivative 4c | HepG2 (Liver) | 7.26 ± 0.44 µM | mdpi.com |

| Bis-thiazole derivative 5c | Hela (Cervical) | 0.6 nM | frontiersin.org |

| Bis-thiazole derivative 5f | KF-28 (Ovarian) | 6 nM | frontiersin.org |

| Thiazole-naphthalene derivative 5b | MCF-7 (Breast) | 0.48 ± 0.03 µM | nih.gov |

| Thiazole-naphthalene derivative 5b | A549 (Lung) | 0.97 ± 0.13 µM | nih.gov |

| 7-Chloro-3-phenyl-5-(trifluoromethyl) jchemrev.comnih.govthiazolo[4,5-d]pyrimidine-2(3H)-thione (3b) | C32 (Melanoma) | 24.4 µM | nih.gov |

| 7-Chloro-3-phenyl-5-(trifluoromethyl) jchemrev.comnih.govthiazolo[4,5-d]pyrimidine-2(3H)-thione (3b) | A375 (Melanoma) | 25.4 µM | nih.gov |

Microtubule Modulation and Cell Cycle Arrest Mechanisms

Beyond directly inducing apoptosis, thiazole derivatives can also exert their anticancer effects by interfering with the cell cycle, the process through which cells divide and replicate. frontiersin.org A key target in this process is the microtubule system. nih.gov Microtubules are essential components of the cell's cytoskeleton and play a critical role in cell division by forming the mitotic spindle. nih.gov

Several thiazole derivatives have been identified as tubulin polymerization inhibitors. nih.govnih.gov By disrupting the dynamic equilibrium of microtubule formation and breakdown, these compounds block cell division at the mitosis stage, specifically causing cell cycle arrest in the G2/M phase. nih.govnih.gov This arrest prevents the cancer cells from dividing and ultimately leads to apoptosis. nih.gov

In addition to G2/M arrest, various thiazole derivatives have been shown to induce cell cycle arrest at other phases, including the G0/G1 and S phases. nih.govmdpi.comresearchgate.netresearchgate.netnih.govnih.govnih.gov For example, one study found that a specific thiazole derivative induced arrest at the G1/S phase in MCF-7 breast cancer cells, leading to an accumulation of cells in the pre-G1 phase, which is indicative of apoptosis. mdpi.com This multifaceted ability to halt the cell cycle at different checkpoints underscores the therapeutic potential of these compounds in cancer treatment. researchgate.net

Anti-Angiogenic Activity and Inhibition of Vasculogenesis

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key transmembrane tyrosine kinase receptor that promotes tumor angiogenesis, making it a significant target for anticancer therapies. mdpi.com Thiazole derivatives have been investigated as potential inhibitors of this pathway.

Research into newly synthesized thiazole derivatives has identified compounds with potent cytotoxic activity against cancer cell lines, linked to VEGFR-2 inhibition. mdpi.commdpi.com For instance, certain 2,4-disubstituted-1,3-thiazole analogues have demonstrated significant anti-breast cancer effects. nih.gov One of the most active derivatives, compound 4c (a thiazole derivative), showed an IC50 value of 2.57 ± 0.16 µM against the MCF-7 breast cancer cell line and directly inhibited the VEGFR-2 enzyme with an IC50 of 0.15 µM. mdpi.com Another study highlighted a 3-nitrophenylthiazolyl derivative (4d) , which displayed potent cytotoxic activity against the MDA-MB-231 breast cancer cell line (IC50 = 1.21 μM) and achieved 85.72% inhibition of the VEGFR-2 enzyme. mdpi.com These findings underscore the potential of the thiazole scaffold in developing anti-angiogenic agents for cancer treatment. nih.gov

| Compound | Target | Activity | Cell Line | Source |

|---|---|---|---|---|

| Compound 4c | VEGFR-2 | IC50 = 0.15 µM | Enzyme Assay | mdpi.com |

| Compound 4c | Cell Proliferation | IC50 = 2.57 µM | MCF-7 | mdpi.com |

| 3-Nitrophenylthiazolyl derivative (4d) | VEGFR-2 | 85.72% Inhibition | Enzyme Assay | mdpi.com |

| 3-Nitrophenylthiazolyl derivative (4d) | Cell Proliferation | IC50 = 1.21 µM | MDA-MB-231 | mdpi.com |

Enzyme Inhibition Studies

Derivatives of 2(3H)-thiazolone have been shown to inhibit a range of enzymes, indicating their broad therapeutic potential across different disease areas.

The Ribonuclease H (RNase H) domain of the HIV-1 reverse transcriptase (RT) is an essential enzyme for viral replication, yet it is not targeted by any currently approved antiretroviral drugs. mdpi.comnih.gov This makes it a promising target for novel anti-HIV agents. nih.gov A series of novel thiazolone[3,2-a]pyrimidine-containing RNase H inhibitors were developed and evaluated. Several of these derivatives exhibited inhibitory activity in the low micromolar range. nih.gov

Among the synthesized compounds, compound 12b was identified as the most potent inhibitor of RNase H, with an IC50 value of 2.98 μM. nih.gov Docking studies suggested that these compounds bind to the catalytic site of RNase H. The thiazolone[3,2-a]pyrimidine structure is considered a promising scaffold for the further development of RNase H inhibitors for HIV therapy. nih.gov

| Compound Series | Most Potent Compound | Target | IC50 Value | Source |

|---|---|---|---|---|

| Thiazolone[3,2-a]pyrimidine derivatives | 12b | HIV RT-associated RNase H | 2.98 µM | nih.gov |